- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
CAS-nummer:91715-47-8
MF:C10H10O2S
MW:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26
Benzo[b]thiophene, 5,6-dimethoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[b]thiophene, 5,6-dimethoxy-
- 5,6-Dimethoxybenzo[b]thiophene
- 5,6-DIMETHOXY-1-BENZOTHIOPHENE
- 5,6-Dimethoxybenzo[b]thiophene (ACI)
- 5,6-dimethoxybenzothiophene
- SCHEMBL3480255
- AKOS027383951
- AS-77497
- DTXSID90393559
- DA-00967
- D97500
- 91715-47-8
- MFCD00981875
- KLQSAAONLQIKDE-UHFFFAOYSA-N
-
- MDL: MFCD00981875
- Inchi: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
- InChI-sleutel: KLQSAAONLQIKDE-UHFFFAOYSA-N
- LACHT: O(C)C1C(OC)=CC2=C(SC=C2)C=1
Berekende eigenschappen
- Exacte massa: 194.04
- Monoisotopische massa: 194.04
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 174
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 46.7Ų
Experimentele eigenschappen
- Kookpunt: 295.6±20.0°C at 760 mmHg
Benzo[b]thiophene, 5,6-dimethoxy- Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Opslagvoorwaarde:Sealed in dry,2-8°C
Benzo[b]thiophene, 5,6-dimethoxy- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
¥231.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
¥454.0 | 2024-04-17 | |
| Ambeed | A638804-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
$94.0 | 2025-04-15 | |
| Ambeed | A638804-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
$173.0 | 2025-04-15 | |
| Ambeed | A638804-1g |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 1g |
$489.0 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1054433-100mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 100mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-250mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 250mg |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-1g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 1g |
$215 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-5g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 5g |
$790 | 2024-06-07 | |
| Chemenu | CM336751-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 95%+ | 250mg |
$188 | 2024-07-20 |
Benzo[b]thiophene, 5,6-dimethoxy- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
Referentie
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referentie
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane ; 60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referentie
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referentie
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
Referentie
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referentie
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referentie
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referentie
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Benzo[b]thiophene, 5,6-dimethoxy- Raw materials
- methyl 5,6-dimethoxybenzothiophene-2-carboxylate
- DMNB
- 2-(3,4-dimethoxyphenyl)ethane-1-thiol
- methyl 2-sulfanylacetate
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenethyl Bromide
- 5,6-Dimethoxy-1-Benzothiophene-2-Carboxylic Acid
- 2-Fluoro-4,5-dimethoxybenzaldehyde
Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products
Benzo[b]thiophene, 5,6-dimethoxy- Gerelateerde literatuur
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-) Gerelateerde producten
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